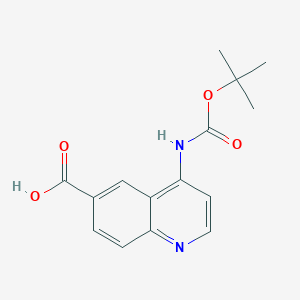

4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid

Description

4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid is a quinoline derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a carboxylic acid group at the 6-position. This compound is significant in medicinal chemistry as an intermediate for synthesizing pharmaceuticals, where the Boc group serves as a temporary protective moiety for amines during multi-step reactions . Its molecular formula is C₁₆H₁₈N₂O₄ (MW: 302.33 g/mol), and its structural uniqueness lies in the juxtaposition of polar (carboxylic acid) and hydrophobic (Boc) groups, influencing solubility and reactivity .

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-12-6-7-16-11-5-4-9(13(18)19)8-10(11)12/h4-8H,1-3H3,(H,18,19)(H,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJYJAZCOPNBNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2C=C(C=CC2=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of quinoline-6-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

While specific industrial production methods for 4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

Amides and Esters: Formed through coupling reactions with the carboxylic acid group.

Free Amines: Obtained after deprotection of the Boc group.

Scientific Research Applications

Chemical Synthesis

Role in Organic Synthesis:

- Protecting Group: The tert-butoxycarbonyl (BOC) group serves as a protective group for the amino functionality, which prevents unwanted reactions during synthetic procedures. This characteristic is crucial in the synthesis of complex organic molecules and peptides.

- Intermediate in Synthesis: This compound acts as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. Its structure allows for further functionalization to create diverse derivatives .

Medicinal Chemistry

Anticancer Activity:

- Recent studies have highlighted the potential of quinoline derivatives, including 4-(tert-butoxycarbonylamino)quinoline-6-carboxylic acid, as anticancer agents. These compounds target specific pathways involved in cancer cell proliferation and apoptosis. For instance, modifications to the quinoline structure have shown promise in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .

Theranostic Applications:

- The compound has been explored as a theranostic agent, combining diagnostic imaging with therapeutic capabilities. Quinoline-based ligands have been synthesized and characterized for their ability to selectively target fibroblast activation protein (FAP) in tumors, enhancing both imaging and treatment efficacy .

Biological Research

Enzyme-Substrate Interactions:

- The compound can be utilized in studies focusing on enzyme-substrate interactions and protein modifications. By acting as a substrate or inhibitor, it aids in understanding the mechanisms of various biological processes.

Data Table: Summary of Applications

Case Studies

-

Anticancer Activity Study:

A study developed new quinoline derivatives targeting VEGFR-2, demonstrating significant antiproliferative effects and increased apoptosis markers in cancer cells. The findings suggest that modifications to the quinoline scaffold can enhance therapeutic efficacy against cancer . -

Theranostic Ligand Development:

Research on FAP-targeted quinoline ligands showed that one derivative exhibited high stability and affinity for FAP, leading to improved imaging results in preclinical models and potential clinical applications .

Mechanism of Action

The mechanism of action of 4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid largely depends on its derivatives and the specific biological targets they interact with. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes or interfere with DNA replication in pathogens . The Boc-protected amino group can be deprotected to reveal the active amine, which can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid | Not explicitly listed | 302.33 | Boc (C4), COOH (C6) | Pharmaceutical intermediates |

| 6-(Tert-butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid | 2891599-41-8 | 302.33 | Boc (C6), COOH (C4), CH₃ (C2) | Drug delivery systems |

| 4-Bromoquinoline-6-carboxylic acid | 219763-87-8 | 252.07 | Br (C4), COOH (C6) | Antiviral/anticancer synthesis |

| Quinoline-6-carboxylic acid | 10349-57-2 | 189.16 | COOH (C6) | Basic scaffold for derivatization |

| 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid | 1027546-34-4 | 245.27 | tert-Butyl (C6), ketone (C4), COOH (C3) | Neuroactive research |

Research Findings and Trends

- Synthetic Utility: Boc-protected derivatives (e.g., 4-Boc-aminoquinoline-6-carboxylic acid) are preferred in peptide coupling and palladium-catalyzed reactions due to their stability under basic conditions .

- Biological Activity : Halogenated analogs (e.g., 4-bromo derivatives) exhibit enhanced binding to kinase targets, while alkylated variants (e.g., 6-butyl) improve pharmacokinetic profiles .

- Solubility : Carboxylic acid groups enhance aqueous solubility, but bulky substituents like tert-butyl or Boc reduce it, necessitating formulation optimization .

Biological Activity

4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a quinoline ring, known for its pharmacological significance, combined with a tert-butoxycarbonylamino group and a carboxylic acid moiety. This structure is crucial for its biological activity, influencing solubility, stability, and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibition of bacterial enzymes critical for cell wall synthesis and DNA replication.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Pseudomonas aeruginosa | Low resistance noted |

Anticancer Activity

The compound has shown promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways. Notably, it has been effective against resistant strains of cancer cells, suggesting a potential role in combination therapies.

The biological activity of this compound is attributed to its interaction with specific molecular targets within the cell. The compound may bind to DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This binding inhibits their activity, leading to cell death in rapidly dividing cells.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of the compound against multidrug-resistant E. coli strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as an alternative treatment option for resistant infections .

- Anticancer Research : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers .

- Mechanistic Insights : A detailed mechanistic study demonstrated that the compound disrupts mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Q & A

Basic: What are the established synthetic routes for 4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid?

Answer:

The synthesis typically involves two steps: (1) constructing the quinoline core and (2) introducing the Boc (tert-butoxycarbonyl) protecting group.

- Quinoline Core Formation : The Pfitzinger reaction is widely used, where isatin derivatives condense with ketones (e.g., methyl vinyl ketone) in alkaline media to form the quinoline backbone .

- Boc Protection : The amino group at the 4-position is protected using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP or triethylamine. Solvent choice (e.g., THF or DCM) and reaction time (12–24 hours) are critical for optimal yield .

- Carboxylic Acid Activation : Post-synthesis, the 6-carboxylic acid group may require activation (e.g., esterification) to prevent side reactions during Boc protection.

Basic: How is this compound characterized for purity and structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR are used to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and quinoline aromaticity (δ 7.5–9.0 ppm). The carboxylic acid proton is typically absent due to exchange broadening .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid (TFA) to resolve impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H] expected for CHNO) and detects side products like deprotected amines or esterified acids .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences between the product and byproducts like unreacted Boc anhydride .

- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate → DCM:methanol) separates Boc-protected intermediates. Acidic modifiers (e.g., 0.1% acetic acid) improve resolution of the carboxylic acid .

- Acid-Base Extraction : The carboxylic acid group (pKa ~4.5) allows selective extraction into aqueous basic phases (pH > 5), while Boc-protected amines remain organic-soluble .

Advanced: How can reaction conditions be optimized to minimize Boc deprotection during synthesis?

Answer:

- Temperature Control : Boc groups are labile above 80°C. Conduct reactions at 25–50°C and avoid prolonged heating .

- Catalyst Screening : Use DMAP or Hünig’s base instead of strong bases (e.g., NaOH) to prevent hydrolysis.

- Inert Atmosphere : Moisture-sensitive Boc reactions require argon/nitrogen to avoid acid-catalyzed deprotection .

- Real-Time Monitoring : Use in situ FTIR to track the disappearance of the isocyanate intermediate (ν ~2270 cm) .

Advanced: What analytical challenges arise in detecting trace impurities in this compound?

Answer:

- Co-Eluting Byproducts : Quinoline isomers (e.g., 8-carboxylic acid derivatives) may co-elute in HPLC. Use chiral columns or ion-pair reagents (e.g., tetrabutylammonium bromide) for separation .

- Degradation Products : Hydrolysis of the Boc group generates tert-butanol and CO. LC-MS with charged aerosol detection (CAD) quantifies low-abundance degradants .

- Metal Chelation : The carboxylic acid and quinoline nitrogen can bind trace metals, altering retention times. Include EDTA in mobile phases to mitigate this .

Advanced: How does the stability of this compound vary under different storage conditions?

Answer:

- pH Sensitivity : The compound degrades rapidly in acidic conditions (pH < 3) due to Boc cleavage. Store in neutral buffers (pH 6–8) .

- Thermal Stability : Long-term storage at –20°C in amber vials prevents photodegradation. DSC analysis shows decomposition onset at 120°C .

- Humidity Control : Lyophilization or desiccants (silica gel) prevent hydrolysis of the Boc group in humid environments .

Advanced: What strategies are used to evaluate the biological activity of this compound?

Answer:

- In Vitro Assays : Test inhibition of kinase targets (e.g., EGFR) using fluorescence polarization assays. The quinoline core interacts with ATP-binding pockets, while the Boc group modulates solubility .

- Cellular Uptake Studies : Radiolabel the compound with or use fluorescent tags (e.g., FITC) to track intracellular localization via confocal microscopy .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated Boc removal. LC-MS/MS quantifies parent compound depletion .

Advanced: How can computational modeling aid in modifying this compound for enhanced target binding?

Answer:

- Docking Simulations : Software like AutoDock Vina predicts interactions between the quinoline ring and hydrophobic enzyme pockets. Modify the Boc group’s steric bulk to optimize binding .

- QSAR Studies : Correlate substituent electronic effects (Hammett σ values) with inhibitory potency. Electron-withdrawing groups at the 6-position often enhance activity .

- MD Simulations : Analyze Boc group flexibility in aqueous vs. lipid environments to design prodrugs with improved membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.